molecular formula C13H16N2O4 B2875293 N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide CAS No. 600147-72-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide

Cat. No.: B2875293
CAS No.: 600147-72-6
M. Wt: 264.281
InChI Key: SOBXSVJYSCXYCW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a morpholinecarboxamide moiety, which contributes to its distinctive properties and reactivity.

Mechanism of Action

Target of Action

It has been suggested that the compound may have inhibitory effects on cholinesterases and lipoxygenase enzymes .

Mode of Action

It is believed to interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests that it may affect the biochemical pathways these enzymes are involved in. Cholinesterases are crucial for nerve function, and lipoxygenase enzymes play a role in inflammation and immune response . Therefore, the compound’s action could potentially impact these physiological processes.

Pharmacokinetics

It is known that the compound is a solid , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s inhibition of cholinesterases and lipoxygenase enzymes could result in changes at the molecular and cellular level. For instance, it could potentially alter nerve function and immune response . .

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including neurotransmission and inflammation, respectively.

Cellular Effects

The cellular effects of this compound are not fully understood. It has been reported to have significant antibacterial activity, inhibiting bacterial biofilm growth by 60.04% in B. subtilis and E. coli .

Molecular Mechanism

Its inhibitory effects on cholinesterases suggest that it may interfere with acetylcholine breakdown, potentially affecting neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide stands out due to its morpholinecarboxamide moiety, which imparts unique chemical and biological properties. This differentiates it from other benzodioxin derivatives, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(15-3-5-17-6-4-15)14-10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBXSVJYSCXYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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